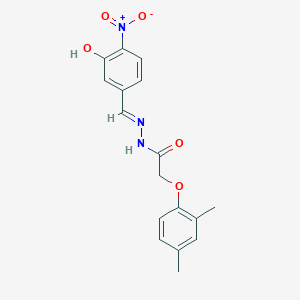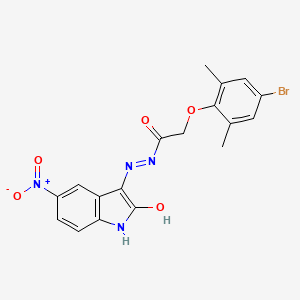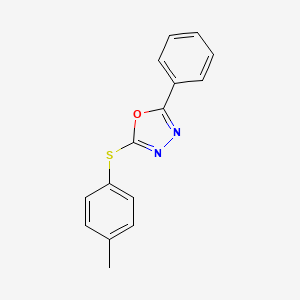![molecular formula C16H11ClN6O2 B3827403 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol](/img/structure/B3827403.png)
4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
Overview
Description
4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chloroanilino group and an oxadiazolo-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroaniline with a suitable oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted anilino derivatives .
Scientific Research Applications
4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-(4-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
- 4-[[5-(2-Bromoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
- 4-[[5-(2-Methoxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
Uniqueness
The uniqueness of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol lies in its specific substitution pattern and the presence of the chloroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[5-(2-chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-11-3-1-2-4-12(11)19-14-13(18-9-5-7-10(24)8-6-9)20-15-16(21-14)23-25-22-15/h1-8,24H,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJSYIIIMNTPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3827322.png)



![(1S,5R)-3-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3827349.png)
![2-(2,4-DIMETHYLPHENOXY)-N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B3827351.png)
![2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide](/img/structure/B3827360.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B3827367.png)
![4-methoxybenzaldehyde {6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3827379.png)
![2-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-1-propanol](/img/structure/B3827387.png)
![N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE](/img/structure/B3827393.png)
![N-(2-chloro-5-methylphenyl)-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3827400.png)

![2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3827410.png)
